molecular formula C8H17NO2 B2800742 2-(4-Methoxypiperidin-1-yl)ethanol CAS No. 1153435-48-3

2-(4-Methoxypiperidin-1-yl)ethanol

Cat. No.: B2800742
CAS No.: 1153435-48-3
M. Wt: 159.229
InChI Key: RRJKFKSUZAWGHA-UHFFFAOYSA-N
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Description

2-(4-Methoxypiperidin-1-yl)ethanol is a chemical compound with the molecular formula C8H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methoxy group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypiperidin-1-yl)ethanol typically involves the reaction of 4-methoxypiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methoxypiperidine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with 4-methoxypiperidine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypiperidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-Methoxypiperidin-1-yl)acetaldehyde or 2-(4-Methoxypiperidin-1-yl)acetone.

    Reduction: Formation of 2-(4-Methoxypiperidin-1-yl)ethane.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Methoxypiperidin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypiperidin-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxypiperidin-1-yl)ethanol
  • 2-(4-Methylpiperidin-1-yl)ethanol
  • 2-(4-Ethoxypiperidin-1-yl)ethanol

Uniqueness

2-(4-Methoxypiperidin-1-yl)ethanol is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.

Biological Activity

2-(4-Methoxypiperidin-1-yl)ethanol, also known as 2-(4-methoxy-1-piperidyl)ethanol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Properties:

  • Molecular Formula: C8H18ClNO2
  • Molecular Weight: 195.69 g/mol
  • IUPAC Name: this compound; hydrochloride
  • Canonical SMILES: COC1CCN(CC1)CCO.Cl

The compound belongs to the piperidine class, which is significant in drug development due to its diverse biological activities.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral properties. Studies have shown that it can inhibit the growth of various pathogens, suggesting a potential role in treating infections. The mechanism likely involves interference with microbial cell wall synthesis or disruption of viral replication pathways.

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects. It is hypothesized to interact with neurotransmitter systems, potentially modulating dopaminergic and serotonergic pathways. This interaction may provide therapeutic benefits in neurological disorders such as depression and anxiety.

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes within the body. This binding can lead to:

  • Modulation of neurotransmitter release
  • Inhibition of specific enzymes involved in disease pathways
  • Alteration of cellular signaling cascades

These interactions are crucial for understanding how the compound may exert its therapeutic effects.

Study on Anticancer Activity

A notable study explored the anticancer potential of piperidine derivatives, including this compound. The compound demonstrated significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, derivatives showed IC50 values ranging from 5 to 10 µM against human cervical cancer cells, suggesting that modifications in the piperidine ring can enhance potency .

Toxicity Assessments

Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicated that while this compound exhibits effective biological activity, it also requires careful evaluation to ensure minimal toxicity in normal cell lines compared to cancerous cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-Piperidinyl)ethanolLacks methoxy groupModerate neuroactivity
4-MethoxypiperidineSimilar structure without ethanolAntimicrobial properties
2-(3-Methoxy-piperidin-1-yl)ethanolDifferent methoxy positionReduced potency

This table highlights how structural variations influence biological activity, emphasizing the unique properties of this compound.

Properties

IUPAC Name

2-(4-methoxypiperidin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJKFKSUZAWGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153435-48-3
Record name 2-(4-methoxy-piperidin-1-yl)-ethanol
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